molecular formula C17H28O B12670734 1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one CAS No. 83846-52-0

1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one

Cat. No.: B12670734
CAS No.: 83846-52-0
M. Wt: 248.4 g/mol
InChI Key: VKULDVJHYSRIAM-UHFFFAOYSA-N
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Description

1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one is a complex organic compound with the molecular formula C17H28O It is characterized by its unique structure, which includes a decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden core

Preparation Methods

The synthesis of 1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one involves several steps. One common method includes the hydrogenation of a precursor compound, followed by cyclization and methylation reactions . The reaction conditions typically require high pressure and temperature, along with the use of catalysts such as palladium or platinum.

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent output. The use of advanced purification techniques, such as distillation and chromatography, is also essential to obtain high-purity products.

Chemical Reactions Analysis

1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols.

Scientific Research Applications

1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, 1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one stands out due to its unique structural features and versatile reactivity. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, making it a valuable compound for diverse scientific and industrial applications.

Properties

CAS No.

83846-52-0

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

1-(2,2,4a,7a-tetramethyl-1,2a,3,4,5,6,7,7b-octahydrocyclobuta[e]inden-5-yl)ethanone

InChI

InChI=1S/C17H28O/c1-11(18)12-6-8-17(5)14-10-15(2,3)13(14)7-9-16(12,17)4/h12-14H,6-10H2,1-5H3

InChI Key

VKULDVJHYSRIAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2(C1(CCC3C2CC3(C)C)C)C

Origin of Product

United States

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